Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is a chemical compound extensively used in scientific research due to its diverse applications. It exhibits remarkable potential in drug discovery and synthesis, making it an invaluable tool for studying biological processes and developing new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of environmentally benign organoboron reagents in the Suzuki–Miyaura coupling reaction is a key aspect of its industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is extensively used in scientific research due to its diverse applications. It is particularly valuable in drug discovery and synthesis, where it serves as a tool for studying biological processes and developing new therapeutic agents. Its applications span across various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate exerts its effects involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities with Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate and exhibit various biological activities.
Uniqueness
What sets this compound apart is its specific structure, which includes a 4-chlorophenyl group and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-26-21(25)17-7-5-16(6-8-17)20(24)23-13-3-2-4-18(14-23)15-9-11-19(22)12-10-15/h5-12,18H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZXERLLYEZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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